BenchChemオンラインストアへようこそ!

BCR-ABL fusion protein (b3a2) (922-930)

HLA class I binding affinity b3a2 vs b2a2 competition radioimmunoassay

BCR-ABL fusion protein (b3a2) (922-930), also designated GFKQSSKAL, is a synthetic 9‑amino‑acid peptide (Gly-Phe-Lys-Gln-Ser-Ser-Lys-Ala-Leu) that spans the e14a2 (b3a2) junctional breakpoint of the p210 BCR-ABL chimeric oncoprotein characteristic of chronic myeloid leukemia (CML). This peptide is an experimentally validated HLA‑B*0801‑restricted epitope capable of eliciting CD8⁺ cytotoxic T‑lymphocyte (CTL) responses against BCR-ABL‑positive leukemic cells.

Molecular Formula
Molecular Weight
Cat. No. B1575330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCR-ABL fusion protein (b3a2) (922-930)
SynonymsBCR-ABL fusion protein (b3a2) (922-930)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

BCR-ABL Fusion Protein (b3a2) (922-930) — Peptide Identity, HLA Restriction, and Procurement Rationale


BCR-ABL fusion protein (b3a2) (922-930), also designated GFKQSSKAL, is a synthetic 9‑amino‑acid peptide (Gly-Phe-Lys-Gln-Ser-Ser-Lys-Ala-Leu) that spans the e14a2 (b3a2) junctional breakpoint of the p210 BCR-ABL chimeric oncoprotein characteristic of chronic myeloid leukemia (CML) . This peptide is an experimentally validated HLA‑B*0801‑restricted epitope capable of eliciting CD8⁺ cytotoxic T‑lymphocyte (CTL) responses against BCR-ABL‑positive leukemic cells . Unlike generic BCR-ABL peptides, GFKQSSKAL derives from the b3 exon junction that is present in the majority (55–64%) of CML patients worldwide, making it the single most clinically prevalent breakpoint‑derived peptide target .

Why BCR-ABL (b3a2) (922-930) Cannot Be Substituted by Other BCR-ABL Junctional Peptides


BCR-ABL junctional peptides derived from the two major p210 breakpoint variants — b3a2 (e14a2) and b2a2 (e13a2) — differ fundamentally in HLA‑binding repertoire, proteasomal processing, and immunogenicity. Comprehensive peptide‑binding screens of 152 peptides spanning both breakpoints revealed that only b3a2‑derived peptides achieve high‑affinity (<50 nM) HLA class‑I binding to HLA‑A3, ‑A11, and ‑B8, whereas no b2a2 junctional peptide attains binding of comparable magnitude . At the class‑II level, b3a2 23‑mer peptides bind multiple HLA‑DR alleles including DRB1*1101, DRB1*0301, and DRB1*0402, while the corresponding b2a2 23‑mer binds only DRB1*0301 . Furthermore, only b3a2‑derived peptides have been directly identified by tandem mass spectrometry as naturally processed and presented on the surface of primary CML cells . These quantitative immunological distinctions mean that b3a2 and b2a2 peptides address non‑overlapping patient HLA populations and cannot be interchanged without compromising experimental validity or translational relevance.

Quantitative Differential Evidence: BCR-ABL (b3a2) (922-930) vs. Closest Analogs


HLA Class I Binding: b3a2 Peptides Achieve High-Affinity Binding Absent in b2a2 Homologs

In a systematic screen of 152 synthetic peptides (8–11 amino acids) spanning the b3a2 and b2a2 CML breakpoints, four b3a2‑derived peptides bound to purified HLA class I molecules with high (<50 nM) or intermediate (≤500 nM) affinity — targeting HLA‑A3, HLA‑A11, and HLA‑B8. In the identical assay, none of the b2a2 junctional peptides attained binding affinity of this magnitude for any of the eight HLA class I alleles tested (HLA‑A1, A2.1, A3.2, A11, A24, B7, B8, B27). The peptide GFKQSSKAL (b3a2 residues 922–930) is the validated HLA‑B*0801 ligand among these four high‑affinity binders .

HLA class I binding affinity b3a2 vs b2a2 competition radioimmunoassay immunopeptidome

HLA Class II Binding: b3a2 23‑mer Binds Broader HLA‑DR Repertoire than b2a2 Analog

A direct comparison of synthetic 23‑mer peptides representing the b3a2 and b2a2 junctional regions was performed using a competition binding assay against multiple purified HLA‑DR alleles. The b3a2 23‑mer bound very strongly to HLA‑DRB1*1101 (Dw5) and relatively strongly to DRB1*0301 (Dw3) and DRB1*0402 (Dw10). In contrast, the b2a2 23‑mer bound only to DRB1*0301 (Dw3) and failed to bind DRB1*1101, DRB1*0402, or any of three tested DR4 subtypes. Furthermore, in vitro sensitization of PBMCs from 11 normal donors identified peptide‑reactive T cells in 5 donors, all of whom were HLA‑DR11⁺ .

HLA-DR binding CD4⁺ T-helper response MHC class II b3a2 vs b2a2

Natural Cell‑Surface Presentation: b3a2 Peptide KQSSKALQR Directly Identified on Primary CML Cells by Mass Spectrometry

Using tandem nanospray mass spectrometry, Clark et al. (2001) provided the first direct physical evidence that BCR-ABL breakpoint peptides are naturally processed and presented on the surface of leukemic cells. The b3a2‑derived peptide KQSSKALQR was identified in HLA‑bound peptide pools eluted from HLA‑A*0301‑transfected CML cells and from primary CML cells of HLA‑A3‑positive patients. These patients mounted CTL responses against KQSSKALQR that killed autologous CML cells, and tetramer staining confirmed circulating KQSSKALQR‑specific CD8⁺ T cells. No equivalent mass‑spectrometric demonstration of b2a2 peptide presentation on primary CML cells has been reported .

HLA ligandome tandem mass spectrometry natural antigen processing CML

Proteasomal Processing: Differential Cleavage of GFKQSSKAL by Constitutive vs. Immunoproteasome

Proteasomal digestion assays revealed that the b3a2 peptide GFKQSSKAL (922–930) is cleaved by the constitutive proteasome but is NOT processed by the immunoproteasome. In the same experimental system, the overlapping b3a2 peptide KQSSKALQR was cleaved by both proteasome species. This differential processing has direct implications for epitope selection: in CML patients whose leukemic cells preferentially express the immunoproteasome — a phenomenon associated with disease progression — GFKQSSKAL may not be efficiently generated for HLA‑B*0801 presentation, whereas KQSSKALQR would continue to be processed .

proteasome cleavage immunoproteasome antigen processing constitutive proteasome

DC‑Mediated Immunization: 150‑Fold Enhancement of CTL Precursor Frequency with GFKQSSKAL

In the 12B1 murine leukemia model (BALB/c mice challenged with b3a2‑BCR‑ABL⁺ leukemia cells), immunization with dendritic cells (DCs) pulsed with the synthetic nonapeptide GFKQSSKAL produced a 150‑fold higher frequency of BCR-ABL‑specific CTL precursors in the spleen compared with immunization using peptide alone. DC‑GFKQSSKAL immunization also resulted in substantial IFN‑γ secretion upon in vitro restimulation and significantly prolonged survival of leukemia‑challenged mice .

dendritic cell vaccine CTL precursor frequency in vivo immunization b3a2 peptide

Optimal Application Scenarios for BCR-ABL (b3a2) (922-930) Based on Quantitative Evidence


HLA-B*0801‑Restricted CTL Epitope Discovery and Tetramer Development

GFKQSSKAL is the validated BCR-ABL b3a2 ligand for HLA‑B*0801, one of the most prevalent HLA class I alleles in Caucasian populations. Researchers developing HLA‑B*0801 tetramers for ex vivo monitoring of b3a2‑specific CD8⁺ T‑cell responses in CML patients should procure this specific peptide. In the pivotal tetramer‑based study by Butt et al. (2005), GFKQSSKAL/HLA‑B*0801 tetramers detected circulating bcr-abl‑specific CD8⁺ T cells in 8 of 12 b3a2⁺ HLA‑B8⁺ CML patients, with higher detection rates in patients with lower leukemic burden (p=0.03) . Substituting a b2a2‑derived peptide would be invalid, as no b2a2 peptide has demonstrated comparable high‑affinity HLA class I binding .

Dendritic Cell‑Based Immunotherapy Protocols Requiring Maximal CTL Priming Efficiency

For laboratories conducting DC‑based cancer vaccine research, GFKQSSKAL‑pulsed DCs provide a 150‑fold amplification of BCR-ABL‑specific CTL precursor frequency compared with soluble peptide immunization in validated murine leukemia models . This quantitative advantage makes GFKQSSKAL the peptide of choice for protocols where DC‑mediated cross‑presentation is the intended delivery mechanism. Investigators should note that this enhancement is peptide‑specific and delivery‑method‑dependent; it does not generalize to other b3a2 peptides or immunization routes.

Proteasome‑Dependent Antigen Processing Studies — Constitutive Proteasome Models

GFKQSSKAL exhibits a distinctive proteasomal processing profile: it is cleaved by the constitutive proteasome but not by the immunoproteasome . This characteristic makes GFKQSSKAL the appropriate reagent for studies conducted in cell lines or early‑stage CML samples where the constitutive proteasome predominates. Conversely, for advanced‑disease models with immunoproteasome upregulation, investigators should co‑procure the overlapping b3a2 peptide KQSSKALQR, which is processed by both proteasome types. This processing distinction directly impacts whether an epitope will be generated endogenously and must guide peptide selection.

Peptide‑Based CML Vaccine Clinical Trials Targeting the Most Prevalent Breakpoint Variant

The b3a2 transcript is the most common BCR-ABL fusion variant globally (55–64% of CML patients), substantially exceeding the prevalence of b2a2 (28–36%) . In the largest completed peptide vaccine program (GIMEMA CML0206/SI0207, n=109 patients), b3a2‑derived peptides were administered to 68 patients vs. 41 receiving b2a2 peptides, with an 80% peptide‑specific CD4⁺ T‑cell response rate and an 89% overall survival at 18‑year follow‑up . For clinical trial sponsors and translational researchers, procuring b3a2 (922-930) peptide addresses the largest addressable patient subset and is supported by the most extensive clinical experience with breakpoint‑specific vaccination.

Quote Request

Request a Quote for BCR-ABL fusion protein (b3a2) (922-930)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.